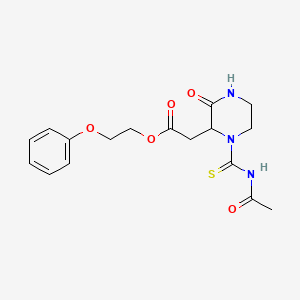

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

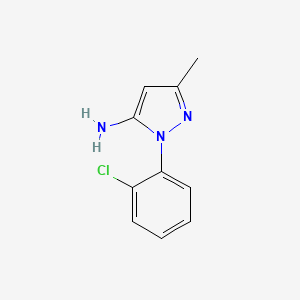

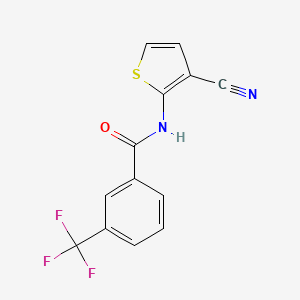

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, commonly known as DMOT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMOT is a heterocyclic compound that contains an oxadiazole ring and a thiol group. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications.

科学的研究の応用

Synthesis and Electronic Structure

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized through ring closure reactions of various acylhydrazides with carbon disulfide. These compounds underwent further transformations to Mannich bases, showing antibacterial and antituberculostatic activities. Molecular orbital calculations highlighted electron delocalization over the ring, and studies on tautomeric equilibrium favored the thione form over the thiol in both gas and aqueous phases (Aydogan et al., 2002).

Antimicrobial Evaluation

New series of derivatives were prepared by converting aryl/aralkyl organic acids into esters, hydrazides, and ultimately 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds showed varied antimicrobial and hemolytic activities against a panel of microbes, indicating potential for further biological screening (Gul et al., 2017).

Antibiotic and Lipoxygenase Activity

A series of compounds incorporating 2,4-dimethylphenyl and oxadiazole moieties were synthesized to study their effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase activity. Certain derivatives showed substantial antibacterial and lipoxygenase inhibitory activities, highlighting their pharmacological potential (Rasool et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole N-Mannich bases exhibited significant in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Additionally, certain derivatives showed potent anti-proliferative activity against various cancer cell lines, underscoring their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).

Green Chemistry Approach

An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives demonstrated potent antimicrobial and antioxidant properties. This green chemistry approach not only emphasizes the environmental benefits but also highlights the pharmacological potential of these compounds in treating various diseases, including cancer and diabetes (Yarmohammadi et al., 2020).

特性

IUPAC Name |

5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQDBOCGWQUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)

![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)